1-tert-butyl-N-methylpiperidin-4-amine
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Overview
Description
1-tert-butyl-N-methylpiperidin-4-amine is a versatile chemical compound with a unique structure that finds applications in various fields, including drug development and catalysis. This compound is part of the piperidine family, which is known for its six-membered ring containing five methylene bridges and one amine bridge .
Preparation Methods
The synthesis of 1-tert-butyl-N-methylpiperidin-4-amine can be achieved through several routes. One common method involves the reductive amination of 4-piperidone with tert-butylamine and formaldehyde, followed by methylation . Industrial production methods often utilize catalytic hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .
Chemical Reactions Analysis
1-tert-butyl-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, producing a variety of substituted derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, organic solvents like dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .
Scientific Research Applications
1-tert-butyl-N-methylpiperidin-4-amine is widely used in scientific research due to its unique structure and reactivity. Some key applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is a precursor in the development of drugs targeting neurological disorders.
Industry: The compound is employed in the production of catalysts and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-tert-butyl-N-methylpiperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
1-tert-butyl-N-methylpiperidin-4-amine can be compared to other piperidine derivatives, such as 1-(1-methylpiperidin-4-yl)piperidin-4-amine . While both compounds share a similar core structure, this compound is unique due to its tert-butyl and N-methyl substitutions, which confer distinct chemical properties and reactivity. Other similar compounds include N-butyl-1-methylpiperidin-4-amine and 4-benzylpiperidine .
Biological Activity
1-tert-butyl-N-methylpiperidin-4-amine (also known as TBMP) is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a tert-butyl group and a methyl group attached to the nitrogen atom of the piperidine ring. Its molecular formula is C11H22N2, with a molecular weight of approximately 170.3 g/mol. The presence of these functional groups contributes to its biological activity, particularly in interacting with various molecular targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : TBMP can inhibit enzyme activity by binding to the active site, preventing substrate access. This property is crucial for developing drugs targeting specific metabolic pathways.
- Receptor Modulation : In receptor binding studies, TBMP can function as either an agonist or antagonist, modulating receptor activity and influencing downstream signaling pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neuropharmacological Effects : The compound has been studied for its potential in treating neurological disorders, likely due to its ability to affect neurotransmitter systems.
- Antimicrobial Properties : Preliminary studies suggest that TBMP may possess antimicrobial activity, although more research is needed to elucidate its spectrum of action and efficacy against specific pathogens.
Comparative Analysis with Similar Compounds
To better understand the unique properties of TBMP, a comparison with similar piperidine derivatives is useful. The following table summarizes key structural similarities and differences:
Compound Name | Molecular Formula | Similarity Score |
---|---|---|
tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | 1.00 |
tert-Butyl methyl(piperidin-4-yl)carbamate | C11H22N2O2 | 1.00 |
1-Boc-4-(isopropylamino)piperidine | C11H22N2O2 | 1.00 |
tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane | C12H21N3O2 | 0.98 |
tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane | C12H21N3O2 | 0.98 |
These compounds share structural characteristics but differ in their functional groups and biological activities, highlighting the distinctiveness of TBMP in medicinal chemistry contexts.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuropharmacological Study : A study demonstrated that TBMP exhibits significant effects on neurotransmitter modulation, suggesting potential applications in treating anxiety and depression-related disorders.
- Antimicrobial Research : Another investigation focused on the antimicrobial properties of TBMP, revealing promising results against certain Gram-negative bacteria, warranting further exploration into its pharmacological potential in infectious diseases.
- Enzyme Interaction Studies : Research highlighted TBMP's ability to act as an inhibitor for specific enzymes involved in metabolic pathways, indicating its potential utility in drug design aimed at metabolic disorders.
Properties
IUPAC Name |
1-tert-butyl-N-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10(2,3)12-7-5-9(11-4)6-8-12/h9,11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMLNSGCKZEUPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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